molecular formula C13H14N2O3S2 B15096415 1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone

Cat. No.: B15096415
M. Wt: 310.4 g/mol
InChI Key: UDUGELMMXHVKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinal compounds .

Preparation Methods

The synthesis of 1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under specific conditions. The reaction conditions often include the use of ethanol as a solvent and triethylamine as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or block receptors involved in inflammatory pathways .

Comparison with Similar Compounds

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.

Biological Activity

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone is a complex organic compound characterized by its unique thieno[3,4-d][1,3]thiazole core. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O6S2C_{16}H_{20}N_{2}O_{6}S_{2}, with a molecular weight of 400.5 g/mol. The IUPAC name is N-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-methoxyacetamide]. The compound exhibits a bicyclic structure that incorporates both sulfur and nitrogen atoms, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazole core facilitates binding with enzymes and receptors, modulating their activities. This modulation can lead to significant effects on cellular pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Research has shown that derivatives of thieno[3,4-d][1,3]thiazole exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study indicated that compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Case Study : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines. The mechanism involved apoptosis induction through caspase activation .
Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)10Apoptosis via caspase activation
HeLa (cervical cancer)15Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored:

  • Research Findings : A comparative study indicated that at low doses (1/10 DL50), the compound exhibited an anti-inflammatory effect comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), showing a reduction in edema formation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone?

The synthesis typically involves cyclocondensation or multi-step reactions under controlled conditions. For example, hydrazine hydrate can be refluxed with α,β-unsaturated ketones in glacial acetic acid for 4 hours, followed by filtration, ethanol washing, and recrystallization to obtain the product . Alternative methods include using triethylamine as a base in ethanol for 6 hours at room temperature, with purification via crystallization from dimethylformamide . Monitoring reaction progress via thin-layer chromatography (TLC) with methanol:chloroform (1:9 or 2:8) is critical for purity validation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR in DMSO-d6_6 resolves aromatic protons, methyl groups, and hydrogen-bonding interactions (e.g., δ 7.99–8.01 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV confirms molecular weight via peaks such as m/z 282 (M+1) .
  • TLC : Solvent systems like methanol:chloroform (1:9) ensure purity tracking during synthesis .

Q. What physicochemical properties are critical for experimental design?

Calculated properties include:

PropertyValueRelevance
Hydrogen bond donors2Solubility and intermolecular interactions
Topological polar surface area102 ŲMembrane permeability and bioavailability
XlogP1.8Lipophilicity and partition coefficients
These parameters guide solvent selection, purification strategies, and biological assay design .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Catalyst screening : Piperidine or triethylamine enhances reaction rates in ethanol or acetic acid .
  • Temperature control : Reflux conditions (e.g., 4–8 hours) balance reaction completeness and side-product minimization .
  • Solvent selection : Glacial acetic acid improves cyclization efficiency, while ethanol aids in recrystallization .
    Yield improvements from 80% to 91% have been reported by adjusting stoichiometry and reaction time .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR shifts with analogous compounds (e.g., δ 4.75 ppm for CH2_2 groups in thiadiazole derivatives) .
  • Elemental analysis : Confirm empirical formulas (e.g., C11_{11}H11_{11}N3_3O2_2S2_2) to validate MS and NMR interpretations .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as demonstrated for structurally related pyrazolyl derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates .
  • Receptor binding studies : Radiolabeled ligand displacement assays quantify affinity for targets like G-protein-coupled receptors .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess therapeutic potential .

Q. How can computational models predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
  • QSAR modeling : Relate XlogP (1.8) and polar surface area (102 Ų) to permeability and bioavailability .
  • Toxicity prediction : Software like ProTox-II evaluates hepatotoxicity based on structural alerts (e.g., thiazole rings) .

Methodological Notes

  • Synthesis : Prioritize reflux conditions with acetic acid for cyclization .
  • Purification : Use ethanol or DMF for recrystallization to enhance crystalline purity .
  • Data interpretation : Cross-reference NMR shifts with published analogs to avoid misassignment .

Properties

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

1-[3-(2-imino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-3-yl)phenyl]ethanone

InChI

InChI=1S/C13H14N2O3S2/c1-8(16)9-3-2-4-10(5-9)15-11-6-20(17,18)7-12(11)19-13(15)14/h2-5,11-12,14H,6-7H2,1H3

InChI Key

UDUGELMMXHVKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3SC2=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.